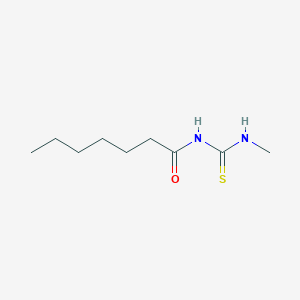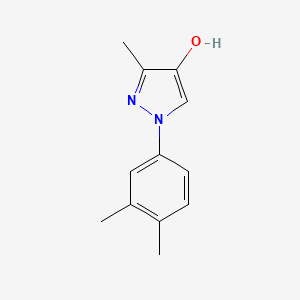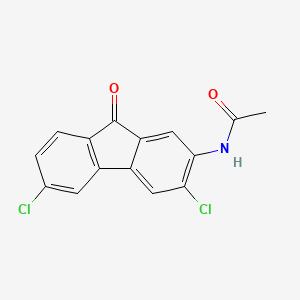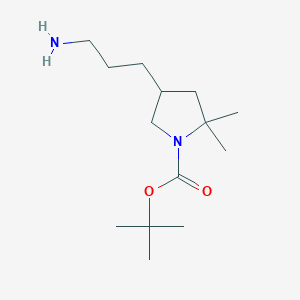
tert-Butyl 4-(3-aminopropyl)-2,2-dimethylpyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 4-(3-aminopropyl)-2,2-dimethylpyrrolidine-1-carboxylate is a chemical compound with the molecular formula C12H25N3O2. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. This compound is known for its stability and reactivity, making it a valuable reagent in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
tert-Butyl 4-(3-aminopropyl)-2,2-dimethylpyrrolidine-1-carboxylate can be synthesized through a multi-step process involving the protection of amines and subsequent reactions. One common method involves the reaction of 4-(3-aminopropyl)-2,2-dimethylpyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput. The use of advanced purification techniques such as chromatography and crystallization further enhances the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 4-(3-aminopropyl)-2,2-dimethylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-Butyl 4-(3-aminopropyl)-2,2-dimethylpyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is also employed in the development of new synthetic methodologies and reaction mechanisms .
Biology
In biological research, this compound is used to study enzyme interactions and protein modifications. It serves as a probe for investigating biochemical pathways and cellular processes .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is used in the development of new drugs and as a precursor for active pharmaceutical ingredients .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the manufacture of agrochemicals and polymers .
Mecanismo De Acción
The mechanism of action of tert-Butyl 4-(3-aminopropyl)-2,2-dimethylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in biochemical pathways and cellular functions. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (3-aminopropyl)carbamate
- tert-Butyl 4-(3-aminopropyl)piperazine-1-carboxylate
- tert-Butyl 4-(3-aminopropyl)-1-piperazinecarboxylate
Uniqueness
tert-Butyl 4-(3-aminopropyl)-2,2-dimethylpyrrolidine-1-carboxylate is unique due to its specific structural features, which confer distinct reactivity and stability. Its tert-butyl group provides steric hindrance, enhancing its stability and making it less prone to degradation. This uniqueness makes it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C14H28N2O2 |
|---|---|
Peso molecular |
256.38 g/mol |
Nombre IUPAC |
tert-butyl 4-(3-aminopropyl)-2,2-dimethylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H28N2O2/c1-13(2,3)18-12(17)16-10-11(7-6-8-15)9-14(16,4)5/h11H,6-10,15H2,1-5H3 |
Clave InChI |
GFCJGMPPLDUPEC-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CN1C(=O)OC(C)(C)C)CCCN)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


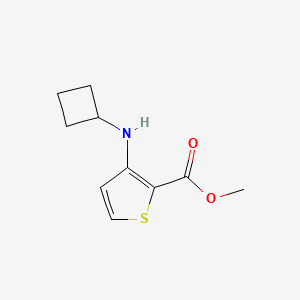


![Methyl 5-methoxy-2-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B13987833.png)
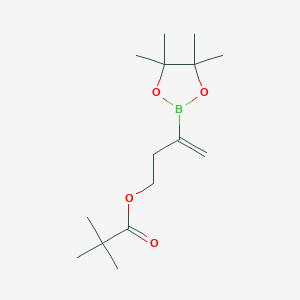
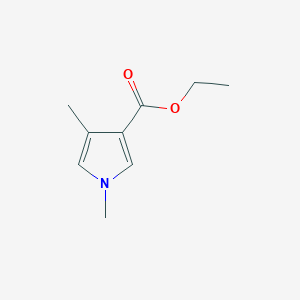

![N-[(4-Phenyl-4-piperidinyl)methyl]acetamide](/img/structure/B13987865.png)

![Boc-(s)-3-([1,1'-biphenyl]-4-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13987875.png)
